molecular formula C10H8N2O B1662436 2-Vinyl-4-quinazolinol CAS No. 91634-12-7

2-Vinyl-4-quinazolinol

Cat. No. B1662436
CAS RN: 91634-12-7
M. Wt: 172.18 g/mol
InChI Key: VCHFWHQHIKFOIC-UHFFFAOYSA-N
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Description

2-Vinyl-4-quinazolinol is a biochemical used for proteomics research . It has a molecular formula of C10H8N2O and a molecular weight of 172.18 . It is also known as STIMA-1 .


Synthesis Analysis

Quinazolinones, including this compound, have been synthesized using various methods. One such method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazolinol core with a vinyl group attached . The molecular formula is C10H8N2O .


Chemical Reactions Analysis

Quinazolinones, including this compound, have been synthesized using various chemical reactions. One such reaction involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Hydroamination and Carboamination Reactions: 2-Vinyl- and 2-(α-styryl)quinazolin-4-ones can be synthesized using gold-catalyzed hydroamination and palladium-catalyzed carboamination of anthranilic allenamides (Broggini et al., 2012).
  • Mass Spectral Fragmentation Patterns: Mass spectral studies have been conducted on derivatives of 2-methyl-3-arylquinazolin-4-ones, providing insights into their chemical properties (Holla et al., 1998).
  • Synthesis of Quinazolinone Derivatives: Methods for synthesizing various quinazolinone derivatives, including 2-vinyl quinazolinones, have been developed, highlighting their potential in creating new compounds (Kumar et al., 2015).

Catalytic Reactions and Synthesis

  • Ruthenium(II)-Catalyzed C-C/C-N Coupling: This catalytic process is used to synthesize fused quinazolinones from 2-arylquinazolinones and vinylene carbonate, demonstrating broad substrate compatibility (Wang et al., 2021).
  • Acid-Catalyzed Ring-Opening: The quinazolin-4(3H)-one ring in certain derivatives can control the stereochemistry in ring-opening reactions (Atkinson et al., 1998).

Biochemical Applications

  • Antimicrobial and Anti-Inflammatory Effects: Certain derivatives of 2-vinyl quinazolinol have been synthesized and evaluated for antimicrobial and anti-inflammatory properties, highlighting their potential therapeutic applications (Fathalla et al., 2008).

Material Synthesis and Modification

  • Synthesis of Multifunctional Additives: Some derivatives of 2-vinyl quinazolinol have been synthesized for use as additives in gasoline motor oils, demonstrating their utility in materials science (Hassan et al., 2011).

Safety and Hazards

The safety data sheet for 2-Vinyl-4-quinazolinol can be found on various chemical databases . It is recommended to refer to these resources for detailed safety and hazard information.

Future Directions

Recent advances in the synthesis of quinazoline derivatives, including 2-Vinyl-4-quinazolinol, have been highlighted in various studies . These studies suggest that the development of new synthesis methods and the exploration of the biological activities of quinazoline derivatives are potential future directions .

Biochemical Analysis

Biochemical Properties

For instance, some quinazolinone derivatives have been found to inhibit certain enzymes, such as type II NADH dehydrogenase, which plays a critical role in the respiratory metabolism of bacteria .

Cellular Effects

Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . These effects suggest that quinazolinones can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinazolinones and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

As of my knowledge cutoff in 2021, there is limited information available on the temporal effects of 2-Vinyl-4-quinazolinol in laboratory settings. It is known that the compound is a solid at room temperature and has a predicted melting point of 155.97°C .

Dosage Effects in Animal Models

As of my knowledge cutoff in 2021, there is limited information available on the dosage effects of this compound in animal models. Quinazolinone derivatives have been used in animal models to study various diseases, and their effects can vary with different dosages .

Metabolic Pathways

As of my knowledge cutoff in 2021, there is limited information available on the metabolic pathways that this compound is involved in. Quinazolinones are known to be involved in various metabolic pathways, and they can interact with various enzymes and cofactors .

properties

IUPAC Name

2-ethenyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHFWHQHIKFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396625
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91634-12-7
Record name 2-VINYL-4-QUINAZOLINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethenyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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